molecular formula C19H22F2N4O4 B3005716 Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034518-49-3

Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate

Cat. No.: B3005716
CAS No.: 2034518-49-3
M. Wt: 408.406
InChI Key: SGGTZIGKJZUSJY-UHFFFAOYSA-N
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Description

Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound featuring a unique combination of functional groups, including a difluorocyclohexyl ring, an oxadiazole ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multiple steps:

Industrial Production Methods: Industrial production may utilize continuous flow reactors to optimize reaction conditions and improve yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the difluorocyclohexyl ring or the oxadiazole ring, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products depend on the specific reaction conditions but can include various substituted oxadiazoles, reduced difluorocyclohexyl derivatives, and modified carbamates.

Chemistry:

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, potentially enhancing catalytic activity and selectivity.

    Material Science: Its unique structure may impart desirable properties to polymers or other materials.

Biology and Medicine:

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological pathways involving fluorinated compounds.

Industry:

    Pharmaceuticals: Its incorporation into drug formulations to enhance drug delivery or stability.

Mechanism of Action

The mechanism by which Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: Enzymes or receptors that interact with the oxadiazole ring or the difluorocyclohexyl group.

    Pathways Involved: The compound may modulate signaling pathways by binding to active sites or altering enzyme activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Uniqueness: The combination of a difluorocyclohexyl group with an oxadiazole ring and a carbamate linkage makes Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate unique, offering a distinct set of chemical and biological properties not found in other compounds.

Properties

IUPAC Name

benzyl N-[2-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O4/c20-19(21)8-6-14(7-9-19)17-24-16(29-25-17)11-22-15(26)10-23-18(27)28-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGTZIGKJZUSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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